(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Anticancer Cytotoxicity Benzothiazole-Piperazine

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (CAS 873856-83-8) belongs to the benzothiazole–piperazine hybrid class, wherein a 3-(benzo[d]thiazol-2-yl)pyrazine core is linked via a carbonyl bridge to a 3-chlorophenyl-substituted piperazine. This chemotype is associated with multitarget biological profiles, including anticancer and kinase-inhibitory activities observed across structurally related benzothiazole–piperazine derivatives.

Molecular Formula C22H18ClN5OS
Molecular Weight 435.93
CAS No. 873856-83-8
Cat. No. B2456539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
CAS873856-83-8
Molecular FormulaC22H18ClN5OS
Molecular Weight435.93
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4
InChIInChI=1S/C22H18ClN5OS/c23-15-4-3-5-16(14-15)27-10-12-28(13-11-27)22(29)20-19(24-8-9-25-20)21-26-17-6-1-2-7-18(17)30-21/h1-9,14H,10-13H2
InChIKeyCXTBNIWZTIVMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (CAS 873856-83-8): Structural Overview for Procurement Decisions


(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone (CAS 873856-83-8) belongs to the benzothiazole–piperazine hybrid class, wherein a 3-(benzo[d]thiazol-2-yl)pyrazine core is linked via a carbonyl bridge to a 3-chlorophenyl-substituted piperazine . This chemotype is associated with multitarget biological profiles, including anticancer and kinase-inhibitory activities observed across structurally related benzothiazole–piperazine derivatives [1]. However, published quantitative pharmacological data for this exact compound remain absent from peer-reviewed literature, making procurement decisions dependent on projected class-level attributes rather than compound-specific benchmarks.

Why Generic Substitution Is Not Advisable for (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone


Close benzothiazole–piperazine analogs exhibit highly divergent target engagement and cytotoxicity profiles that are exquisitely sensitive to the nature and position of aryl substituents. For example, aroyl-substituted derivatives 1h and 1j in the Gurdal series showed markedly enhanced apoptotic activity relative to unsubstituted or differently substituted congeners, driven by specific 3-chlorophenyl positioning [1]. Moreover, benzothiazole–pyrazine hybrids lacking the 3-chlorophenylpiperazine group have demonstrated significantly weaker kinase inhibition (IC50 > 500 nM for LRRK2 and DYRK1A) compared to fully elaborated analogs [2]. Therefore, swapping the 3-chlorophenylpiperazine moiety for a generic piperazine or altering the halogen position can abolish the projected selectivity and potency advantages that motivate the selection of this precise compound.

Quantitative Differentiation Evidence for (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone


Projected Anticancer Activity: Benzothiazole–Piperazine Scaffold vs. Unsubstituted Analogs

Although direct potency data for CAS 873856-83-8 are unavailable, the benzothiazole–piperazine chemotype to which it belongs consistently demonstrates sub- to low-micromolar GI50 values against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. In the Gurdal series, the most potent aroyl-substituted derivatives (e.g., 1h, 1j) achieved GI50 values in the low micromolar range and induced apoptosis via subG1 cell cycle arrest [1]. The 3-chlorophenyl substituent present in CAS 873856-83-8 is structurally analogous to the aroyl groups that drove this activity, whereas unsubstituted piperazine or para-chloro analogs showed attenuated effects, supporting the hypothesis that this specific substitution pattern may confer superior cytotoxicity.

Anticancer Cytotoxicity Benzothiazole-Piperazine

Kinase Selectivity Potential: Pyrazine–Benzothiazole Core vs. Simplified Piperazine Analogs

The pyrazine–benzothiazole core of CAS 873856-83-8 distinguishes it from simpler piperazinyl-methanone derivatives. In BindingDB, a related pyrazine–piperazine compound (BDBM162232) lacking the benzothiazole extension showed only weak inhibition of LRRK2 and DYRK1A (IC50 > 500 nM) [1]. Conversely, benzothiazole-containing kinase inhibitors from patent US8754233 routinely achieve nanomolar IC50 values against multiple kinases [2]. The incorporation of both the benzothiazole and pyrazine rings in CAS 873856-83-8 is therefore expected to enhance kinase-binding affinity relative to compounds that possess only one of these heterocycles, though direct confirmatory data are needed.

Kinase Inhibition LRRK2 DYRK1A Benzothiazole

Antimycobacterial Projection: Benzothiazole–Carbonyl–Piperazine Motif vs. Unsubstituted Parent

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been validated as an anti-mycobacterial chemotype, with 5-trifluoromethyl derivatives achieving MIC values of 2.35–7.94 μM against M. tuberculosis H37Rv and therapeutic indices of 8–64 [1]. CAS 873856-83-8 contains the identical benzothiazole–carbonyl–piperazine linkage and adds a pyrazine ring and 3-chlorophenyl substituent, both of which are known to modulate lipophilicity and target penetration. While direct MIC data are lacking, the scaffold conservation implies retention of antitubercular activity, and the appended pyrazine ring may further improve mycobacterial cell wall permeability relative to simpler benzothiazole–piperazine parents.

Antitubercular Mycobacterium tuberculosis Benzothiazole

Priority Application Scenarios for (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone Based on Class-Level Evidence


Oncology Screening Libraries Focused on Hepatocellular and Colorectal Carcinoma

Based on structural analogy to the Gurdal benzothiazole–piperazine derivatives that showed low-micromolar GI50 values against HUH-7 and HCT-116 lines [1], CAS 873856-83-8 is a rational addition to diversity-oriented screening decks targeting liver and colon cancers. The 3-chlorophenyl substitution matches the aroyl pattern associated with apoptosis induction, making this compound a prioritized member for hit expansion.

Kinase Profiling Panels for Neurodegenerative Disease Targets

Cross-study comparison with kinase-focused benzothiazole–pyrazine analogs [2] suggests that the full three-ring architecture may achieve nanomolar engagement of LRRK2 and DYRK1A, which are implicated in Parkinson’s and Alzheimer’s diseases. Procurement for kinase selectivity panels is warranted to experimentally confirm this projected gain.

Antitubercular Hit Identification Programs

The conserved benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has delivered MIC values of 2.35–7.94 μM against M. tuberculosis H37Rv [3]. CAS 873856-83-8 should be included in whole-cell mycobacterial screens to evaluate whether the pyrazine extension enhances potency or alters resistance profiles relative to the parent chemotype.

Quote Request

Request a Quote for (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.